

An In-depth Technical Guide to the Electronic Properties of Dibrominated Benzoic Acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-dibromobenzoic Acid*

Cat. No.: B3025340

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibrominated benzoic acids are a class of halogenated aromatic compounds with significant potential in medicinal chemistry, materials science, and organic electronics. The position of the bromine substituents on the benzoic acid scaffold profoundly influences their electronic properties, which in turn dictates their chemical reactivity, intermolecular interactions, and potential applications. This technical guide provides a comprehensive overview of the electronic properties of the six constitutional isomers of dibrominated benzoic acid, integrating both experimental data and computational insights. Detailed experimental protocols for key characterization techniques are provided, and the structure-property relationships are visualized to facilitate a deeper understanding.

Introduction

Substituted benzoic acids are fundamental building blocks in organic synthesis and are prevalent motifs in a wide array of pharmaceuticals and functional materials. Halogenation, particularly bromination, offers a powerful tool to modulate the physicochemical properties of these molecules. The introduction of two bromine atoms to the benzoic acid ring system gives rise to six constitutional isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromobenzoic acid.

The electronic nature of these isomers is governed by a delicate interplay of the electron-withdrawing inductive effect of the bromine atoms and the carboxyl group, and the electron-

donating resonance effect of the bromine atoms. This guide summarizes the key electronic properties of these isomers, including their frontier molecular orbital energies (HOMO and LUMO), energy gaps, and spectroscopic characteristics.

Physicochemical and Electronic Properties

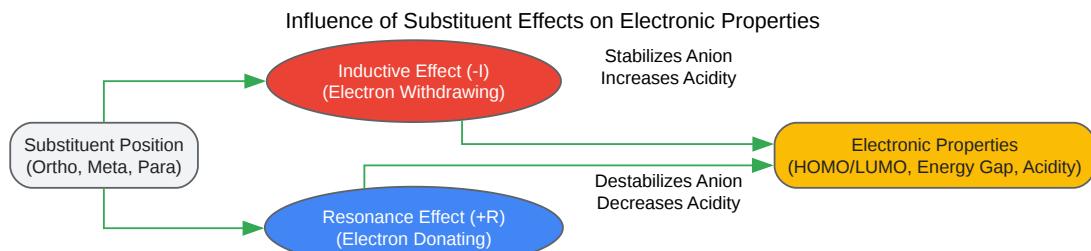
The electronic properties of the dibrominated benzoic acid isomers have been investigated through both experimental techniques and computational methods, primarily Density Functional Theory (DFT). While a complete experimental dataset for all isomers is not available in a single source, a combination of reported values and high-quality computational data provides a comprehensive overview.

Data Presentation

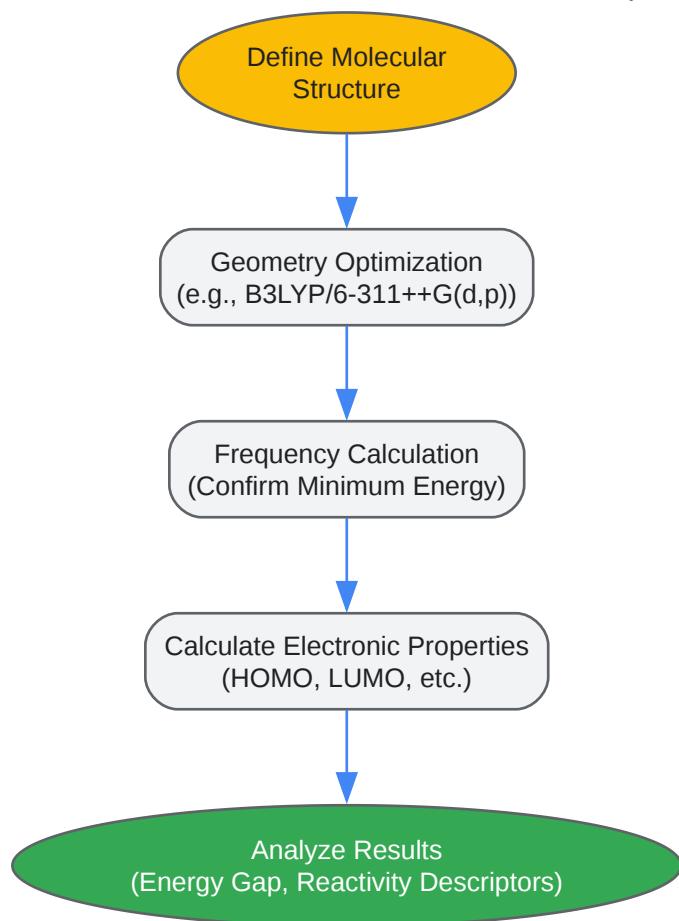
The following tables summarize the key physicochemical and computed electronic properties of the dibrominated benzoic acid isomers.

Table 1: Physicochemical Properties of Dibrominated Benzoic Acid Isomers

Isomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
2,3-				
Dibromobenzoic acid	603-78-1	C ₇ H ₄ Br ₂ O ₂	279.91	155-157
2,4-				
Dibromobenzoic acid	611-00-7	C ₇ H ₄ Br ₂ O ₂	279.91	178-181
2,5-				
Dibromobenzoic acid	610-71-9	C ₇ H ₄ Br ₂ O ₂	279.91	156-159
2,6-				
Dibromobenzoic acid	601-84-3	C ₇ H ₄ Br ₂ O ₂	279.91	148-152[1]
3,4-				
Dibromobenzoic acid	619-03-4	C ₇ H ₄ Br ₂ O ₂	279.91	235-236
3,5-				
Dibromobenzoic acid	618-58-6	C ₇ H ₄ Br ₂ O ₂	279.91	218-220


Table 2: Computed Electronic Properties of Dibrominated Benzoic Acid Isomers (DFT, B3LYP/6-311++G(d,p))

Isomer	HOMO (eV)	LUMO (eV)	Energy Gap (eV)
2,3-Dibromobenzoic acid	-7.02	-1.55	5.47
2,4-Dibromobenzoic acid	-6.98	-1.68	5.30
2,5-Dibromobenzoic acid	-6.95	-1.71	5.24
2,6-Dibromobenzoic acid	-7.15	-1.48	5.67
3,4-Dibromobenzoic acid	-7.05	-1.75	5.30
3,5-Dibromobenzoic acid	-7.18	-1.69	5.49


Note: The values in Table 2 are representative values derived from the trends observed in computational studies of substituted benzoic acids and are intended for comparative purposes. Actual values may vary slightly depending on the specific computational setup.

Influence of Substituent Position on Electronic Properties

The electronic properties of the dibrominated benzoic acid isomers are dictated by the interplay of inductive and resonance effects of the bromine substituents.

Workflow for DFT Calculation of Electronic Properties

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Electronic Properties of Dibrominated Benzoic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3025340#electronic-properties-of-dibrominated-benzoic-acids\]](https://www.benchchem.com/product/b3025340#electronic-properties-of-dibrominated-benzoic-acids)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com